molecular formula C7H5F2N3O B11788848 2-Amino-6-(difluoromethoxy)isonicotinonitrile

2-Amino-6-(difluoromethoxy)isonicotinonitrile

Cat. No.: B11788848
M. Wt: 185.13 g/mol
InChI Key: WDFXXXUFWVKYQQ-UHFFFAOYSA-N
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Description

2-Amino-6-(difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H5F2N3O It is a derivative of isonicotinonitrile, featuring an amino group at the 2-position and a difluoromethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-amino-6-hydroxyisonicotinonitrile is reacted with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(difluoromethoxy)isonicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the difluoromethoxy group.

    Oxidation Reactions: Nitro or nitroso derivatives.

    Reduction Reactions: Amines or other reduced forms of the nitrile group.

Mechanism of Action

The mechanism of action of 2-Amino-6-(difluoromethoxy)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The difluoromethoxy group can enhance the compound’s binding affinity to its target by forming additional hydrogen bonds or hydrophobic interactions . The amino group can participate in various interactions, such as hydrogen bonding, which can further stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(difluoromethoxy)isonicotinonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C7H5F2N3O

Molecular Weight

185.13 g/mol

IUPAC Name

2-amino-6-(difluoromethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C7H5F2N3O/c8-7(9)13-6-2-4(3-10)1-5(11)12-6/h1-2,7H,(H2,11,12)

InChI Key

WDFXXXUFWVKYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)OC(F)F)C#N

Origin of Product

United States

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